molecular formula C15H23NO B14846269 2-(Cyclohexylmethyl)-5-(dimethylamino)phenol

2-(Cyclohexylmethyl)-5-(dimethylamino)phenol

Cat. No.: B14846269
M. Wt: 233.35 g/mol
InChI Key: IFFXJZVNFLRWNM-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-5-(dimethylamino)phenol is an organic compound with a complex structure that includes a cyclohexylmethyl group and a dimethylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-5-(dimethylamino)phenol typically involves the reaction of cyclohexylmethyl bromide with 5-(dimethylamino)phenol under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-5-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexylmethyl derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-(Cyclohexylmethyl)-5-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-5-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the phenol group can participate in redox reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)methylphenol
  • 2,4,6-Tris(dimethylaminomethyl)phenol
  • 4-(1-Cyclohexylidene-2-(dimethylamino)ethyl)phenol

Uniqueness

2-(Cyclohexylmethyl)-5-(dimethylamino)phenol is unique due to the presence of both a cyclohexylmethyl group and a dimethylamino group on the phenol ring

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-(cyclohexylmethyl)-5-(dimethylamino)phenol

InChI

InChI=1S/C15H23NO/c1-16(2)14-9-8-13(15(17)11-14)10-12-6-4-3-5-7-12/h8-9,11-12,17H,3-7,10H2,1-2H3

InChI Key

IFFXJZVNFLRWNM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)CC2CCCCC2)O

Origin of Product

United States

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